molecular formula BH3- B1234622 Trihydridoborate(.1-)

Trihydridoborate(.1-)

Cat. No.: B1234622
M. Wt: 13.84 g/mol
InChI Key: RAGFTAWPNNEELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydridoborate(.1−), specifically represented as imidazolium-trihydridoborate derivatives such as (HImBn)BH₃ and (HImMes)BH₃, is a zwitterionic compound synthesized via the reaction of BH₃•THF with N-substituted imidazoles (e.g., N-benzylimidazole or N-mesitylimidazole) . These compounds are characterized by:

  • Structure: A boron atom coordinated to three hydrides and one nitrogen atom from the imidazolium ring, forming a tetrahedral geometry (Figure 1, ).
  • Synthesis: Achieved in high yields (>90%) under ambient conditions .
  • Spectroscopic Features:
    • ¹¹B-NMR: δ ≈ −19 ppm (quadruplet) for BH₃ coordination .
    • IR: Weak absorptions at 3010–3177 cm⁻¹ for C–H and B–H stretches .
  • Stability: Monomeric in solid state but prone to decomposition during deprotonation reactions .

Properties

Molecular Formula

BH3-

Molecular Weight

13.84 g/mol

InChI

InChI=1S/BH3/h1H3/q-1

InChI Key

RAGFTAWPNNEELE-UHFFFAOYSA-N

SMILES

[BH3-]

Canonical SMILES

[BH3-]

Origin of Product

United States

Comparison with Similar Compounds

Triphenylborate Derivatives (e.g., (HImBn)BPh₃)

Synthesis : Formed via the reaction of ammonium tetraphenylborate (NH₄BPh₄) with imidazoles under acidic conditions, leading to phenyl group loss and B–N bond formation .
Key Properties :

  • ¹¹B-NMR : δ ≈ −6.5 ppm (singlet), indicative of tetracoordinated boron .
  • Solubility : Soluble in polar aprotic solvents (THF, DMSO) but less reactive toward deprotonation compared to trihydridoborates .

Comparison with Trihydridoborate(.1−) :

Property Trihydridoborate(.1−) [(HImBn)BH₃] Triphenylborate [(HImBn)BPh₃]
Boron Coordination Tetrahedral (BH₃–N) Tetrahedral (BPh₃–N)
¹¹B-NMR Shift δ −19.38 ppm (quadruplet) δ −6.52 ppm (singlet)
Thermal Stability Decomposes upon heating Stable up to 100°C
Reactivity Prone to decomposition during deprotonation Forms stable carbene-borate adducts

Tetrahydroborates (e.g., NaBH₄)

Key Properties:

  • ¹¹B-NMR : δ ≈ −40 ppm (singlet) .
  • Applications : Widely used as reducing agents in organic synthesis.

Comparison with Trihydridoborate(.1−) :

Property Trihydridoborate(.1−) [(HImBn)BH₃] Tetrahydroborate [BH₄⁻]
Charge Zwitterionic (neutral overall) Anionic (−1 charge)
B–H Bonds 3 B–H bonds 4 B–H bonds
Reactivity Forms carbene adducts Strong reducing agent

ortho-Carborane Trihydridoborate Derivatives (e.g., (Me₄N)[1-H₃B-1,2-C₂B₁₀H₁₁])

Synthesis : Prepared via reactions of ortho-carborane derivatives with Me₃N•BH₃ in dimethoxyethane .
Key Properties :

  • Structure : Boron atom bonded to three hydrides and a carborane cage.
  • Stability : Hydrolyzes to parent carborane in acidic aqueous media .

Comparison with Trihydridoborate(.1−) :

Property Trihydridoborate(.1−) [(HImBn)BH₃] ortho-Carborane Trihydridoborate
Boron Environment Imidazolium-N coordination Carborane cage coordination
Thermal Stability Stable in organic solvents Hydrolyzes in acidic conditions

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